molecular formula C13H9Cl2N3S B2722686 N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](2-chlorophenyl)methanamine CAS No. 241132-56-9

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](2-chlorophenyl)methanamine

Cat. No.: B2722686
CAS No.: 241132-56-9
M. Wt: 310.2
InChI Key: IVYVJTNLEPBGKM-LZYBPNLTSA-N
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Description

N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine is a complex organic compound characterized by its unique molecular structure, which includes a chloroimidazo[2,1-b][1,3]thiazol-5-yl group and a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine typically involves multi-step organic reactions. One common approach is the condensation of 6-chloroimidazo[2,1-b][1,3]thiazol-5-yl with 2-chlorophenylmethanamine under controlled conditions, often requiring a catalyst to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions.

Industry: Utilized in the manufacturing of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

Uniqueness: N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity compared to its analogs.

This compound continues to be a subject of interest in scientific research, with ongoing studies aimed at exploring its full potential in various applications.

Properties

IUPAC Name

1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-[(2-chlorophenyl)methyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3S/c14-10-4-2-1-3-9(10)7-16-8-11-12(15)17-13-18(11)5-6-19-13/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYVJTNLEPBGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=CC2=C(N=C3N2C=CS3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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